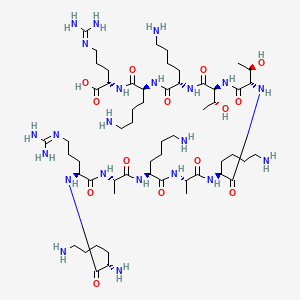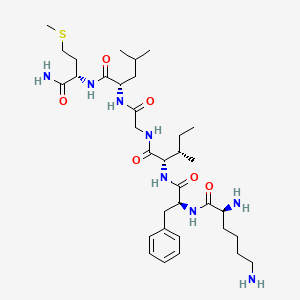
Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide
Übersicht
Beschreibung
Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is a chemical compound with the molecular formula C34H58N8O6S . It has a molecular weight of 706.9 g/mol . The compound has pharmacological actions similar to Substance P .
Molecular Structure Analysis
The compound has a complex structure, with multiple amino acid residues linked together. The IUPAC name for this compound is (2 S )-2,6-diamino- N - [ (2 S )-1- [ [ (2 S ,3 S )-1- [ [2- [ [ (2 S )-1- [ [ (2 S )-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide .Physical And Chemical Properties Analysis
The compound is a solid powder and is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Biological Activity
Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide is a compound involved in the synthesis and study of peptides. For example, Sakakibara and Fujino (1966) described the synthesis of this hexapeptide amide, emphasizing its strong biological activity akin to eledoisin and bradykinin, showcasing the compound's relevance in peptide synthesis (Sakakibara & Fujino, 1966).
Enzymatic Reactions and Amino Acid Analysis
Studies like those by Yang et al. (1969) and Thomas et al. (1982) have utilized compounds like lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide to investigate aminoacyl-tRNA and tRNA synthetases, contributing to our understanding of protein synthesis and enzymatic reactions in cells (Yang et al., 1969) (Thomas et al., 1982).
Aminopeptidase Activities
Research by Ellis and Perry (1966) demonstrates the utility of this compound in studying aminopeptidase activities. Their work highlights the enzymatic processes involving lysyl- and other related compounds, contributing to our understanding of enzymatic specificity and function (Ellis & Perry, 1966).
Metabolic Regulation Studies
In the research on metabolic regulation, compounds involving lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide are used to understand the regulation of enzyme activities. Hirshfield et al. (1977, 1981) conducted studies on lysyl-tRNA synthetase to explore its regulation under different conditions, contributing significantly to our knowledge of cellular metabolic processes (Hirshfield et al., 1977) (Hirshfield et al., 1981).
Complexation Studies in Aqueous Solutions
The work by Buschmann, Mutihac, and Schollmeyer (2003) illustrates the application of such peptides in complexation studies, where they investigated the interaction between amino acids, peptides, and calixarenes in aqueous solutions. This research is pivotal in understanding molecular interactions and complex formations (Buschmann et al., 2003).
Eigenschaften
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58N8O6S/c1-6-22(4)29(42-33(47)27(19-23-12-8-7-9-13-23)41-31(45)24(36)14-10-11-16-35)34(48)38-20-28(43)39-26(18-21(2)3)32(46)40-25(30(37)44)15-17-49-5/h7-9,12-13,21-22,24-27,29H,6,10-11,14-20,35-36H2,1-5H3,(H2,37,44)(H,38,48)(H,39,43)(H,40,46)(H,41,45)(H,42,47)/t22-,24-,25-,26-,27-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWISUCKJRPWFZ-HFYXWKFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184017 | |
| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |
CAS RN |
2990-43-4 | |
| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysyl-phenylalanyl-isoleucyl-glycyl-leucyl-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



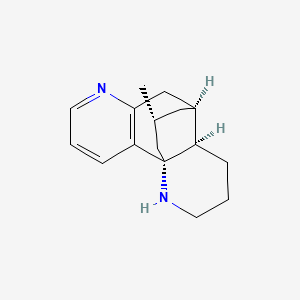
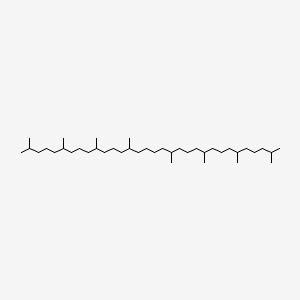
![(1S,4S,10S,13R,15R)-4-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-11-one](/img/structure/B1675736.png)
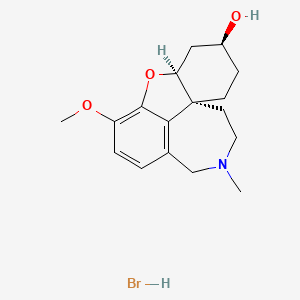
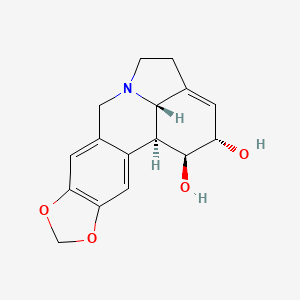
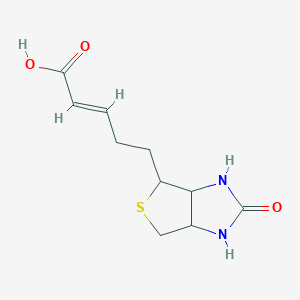
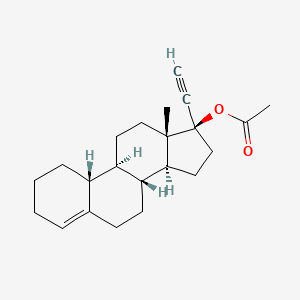
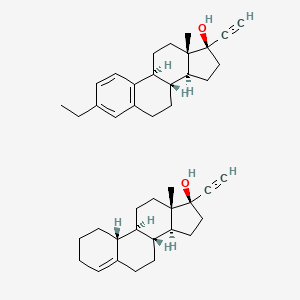
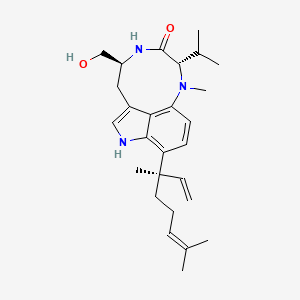
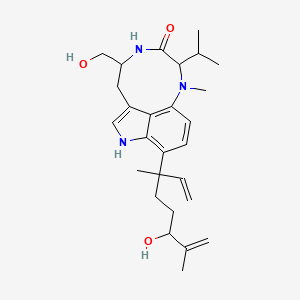
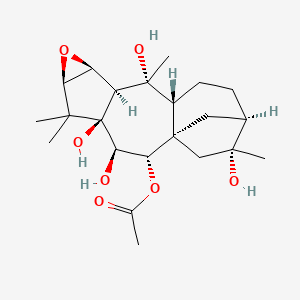
![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)
![Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexenyl]methylene]amino]benzoate](/img/structure/B1675750.png)
